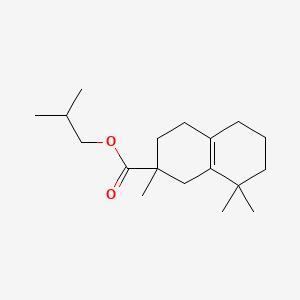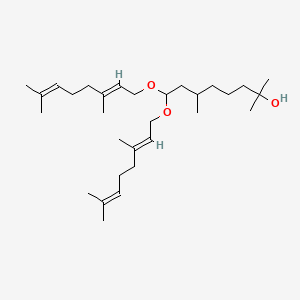
(E,E)-8,8-Bis((3,7-dimethyl-2,6-octadienyl)oxy)-2,6-dimethyloctan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-8,8-Bis((3,7-dimethyl-2,6-octadienyl)oxy)-2,6-dimethyloctan-2-ol is a complex organic compound characterized by its unique structure, which includes multiple dimethyl and octadienyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-8,8-Bis((3,7-dimethyl-2,6-octadienyl)oxy)-2,6-dimethyloctan-2-ol typically involves multiple steps, starting with the preparation of the octadienyl groups. These groups are often synthesized through a series of reactions involving isoprene units. The final step involves the coupling of these groups with the central octan-2-ol structure under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific conditions required for each step. This includes maintaining precise temperatures and pressures, as well as using high-purity reagents to ensure the quality of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can occur at various positions on the molecule, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a suitable solvent.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(E,E)-8,8-Bis((3,7-dimethyl-2,6-octadienyl)oxy)-2,6-dimethyloctan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E,E)-8,8-Bis((3,7-dimethyl-2,6-octadienyl)oxy)-2,6-dimethyloctan-2-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Geraniol: A similar compound with a simpler structure, known for its pleasant fragrance and use in perfumes.
Linalool: Another related compound, commonly found in essential oils and used for its calming effects.
Uniqueness: (E,E)-8,8-Bis((3,7-dimethyl-2,6-octadienyl)oxy)-2,6-dimethyloctan-2-ol is unique due to its complex structure, which imparts specific chemical and physical properties not found in simpler compounds like geraniol or linalool. This complexity allows for a broader range of applications and interactions in various fields.
Eigenschaften
CAS-Nummer |
93981-62-5 |
|---|---|
Molekularformel |
C30H54O3 |
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
8,8-bis[(2E)-3,7-dimethylocta-2,6-dienoxy]-2,6-dimethyloctan-2-ol |
InChI |
InChI=1S/C30H54O3/c1-24(2)13-10-15-26(5)18-21-32-29(23-28(7)17-12-20-30(8,9)31)33-22-19-27(6)16-11-14-25(3)4/h13-14,18-19,28-29,31H,10-12,15-17,20-23H2,1-9H3/b26-18+,27-19+ |
InChI-Schlüssel |
HAECKZIOHXEQSO-BFNWXZRRSA-N |
Isomerische SMILES |
CC(CC(OC/C=C(/CCC=C(C)C)\C)OC/C=C(/CCC=C(C)C)\C)CCCC(O)(C)C |
Kanonische SMILES |
CC(CCCC(C)(C)O)CC(OCC=C(C)CCC=C(C)C)OCC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


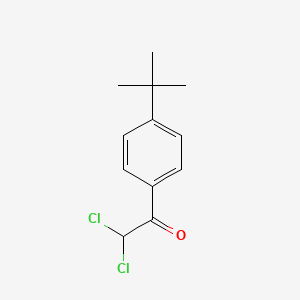
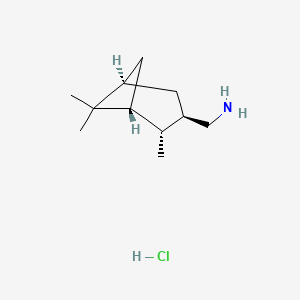
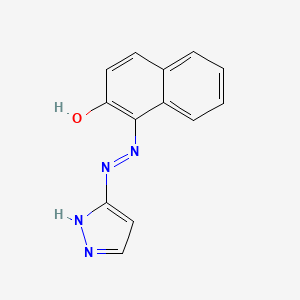
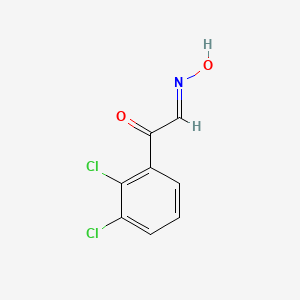

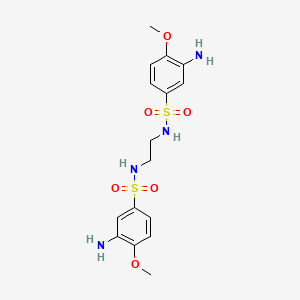
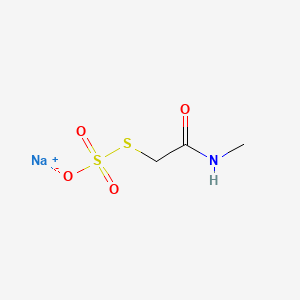
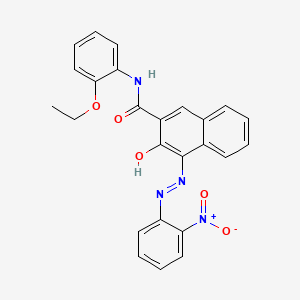
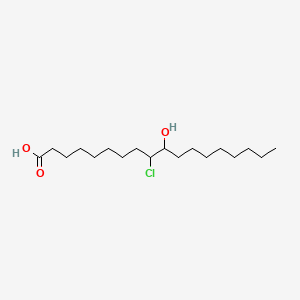
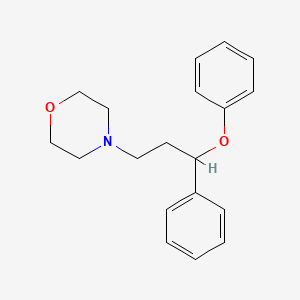
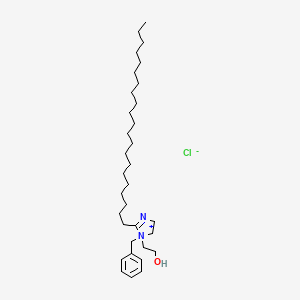
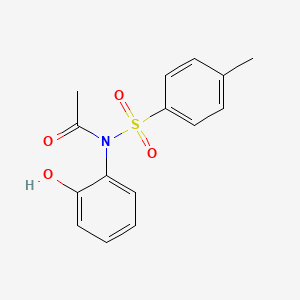
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
